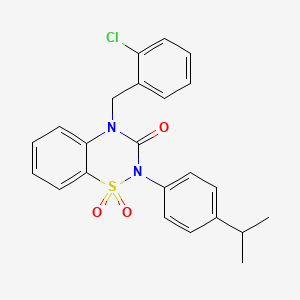

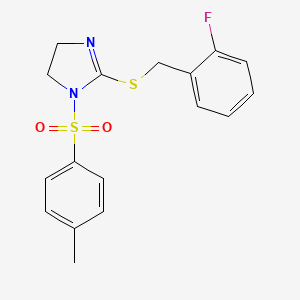

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide, also known as CT-322, is a small molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) that has been extensively studied for its potential therapeutic applications. VEGFR2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is a process that is important for tumor growth and metastasis. CT-322 is a promising candidate for cancer treatment due to its ability to inhibit angiogenesis and thereby limit tumor growth.

Scientific Research Applications

Synthesis and Biological Activity

The compound 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide, as part of the quinazoline derivatives family, is synthesized for its potential biological activities. Research has shown that quinazoline derivatives exhibit a wide range of biological activities, including analgesic and anti-inflammatory properties. For instance, a study focused on the design and synthesis of quinazolinyl acetamides demonstrated their effectiveness in analgesic and anti-inflammatory activities, comparable to standard drugs like diclofenac sodium. The study highlighted the moderate potency and low ulcerogenic potential of these compounds, suggesting their therapeutic potential with reduced side effects (Alagarsamy et al., 2015).

Antimicrobial Activities

Quinazoline derivatives have also been studied for their antimicrobial properties. A research initiative synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, revealing that certain derivatives exhibited good activity against standard pathogens, highlighting the potential of quinazoline compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).

Pharmacological Investigations

Further pharmacological studies on quinazoline derivatives, including this compound, have shown promising results in anti-inflammatory and analgesic activities. These studies provide a foundation for the development of new therapeutic agents based on quinazoline chemistry, with potential applications in treating various inflammatory and pain-related conditions (Rajveer et al., 2010).

Molecular Docking and Drug Design

The quinazoline framework is also a subject of interest in drug design and molecular docking studies. The interactions of quinazoline derivatives with biological targets have been explored through computational methods, providing insights into their binding affinities and potential mechanisms of action. These studies contribute to the rational design of quinazoline-based drugs with optimized efficacy and specificity for their intended targets (Rajasekaran & Rao, 2015).

properties

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c1-15-7-5-6-10-19(15)25-21(28)14-27-20-12-11-17(24)13-18(20)22(26-23(27)29)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZGKAJGOJXDJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dimethoxy-3-phenyl-2-azaspiro[3.3]heptane-2-sulfonyl fluoride](/img/structure/B2574002.png)

![2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2574006.png)

![2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2574009.png)

![N-(4-methylbenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2574010.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)

![4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2574020.png)